3-Iodo-6-pentafluoroethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-pentafluoroethylpyridazine: is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at the 3-position and a pentafluoroethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-pentafluoroethylpyridazine typically involves the iodination of a pyridazine precursor. One common method is the electrophilic iodination of a pyridazine derivative using iodine or an iodine-containing reagent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-6-pentafluoroethylpyridazine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the iodine atom can improve the compound’s ability to interact with biological targets, while the pentafluoroethyl group can enhance its metabolic stability .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique properties can contribute to improved performance characteristics .
Wirkmechanismus
The mechanism by which 3-Iodo-6-pentafluoroethylpyridazine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The iodine atom can form halogen bonds with target molecules, while the pentafluoroethyl group can influence the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-6-methylpyridazine: Similar in structure but with a methyl group instead of a pentafluoroethyl group.
3-Iodo-6-chloropyridazine: Contains a chlorine atom at the 6-position instead of a pentafluoroethyl group.
3-Iodo-6-trifluoromethylpyridazine: Features a trifluoromethyl group at the 6-position.
Uniqueness: 3-Iodo-6-pentafluoroethylpyridazine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced reactivity, stability, or specific interactions with biological targets are desired .
Eigenschaften
Molekularformel |
C6H2F5IN2 |
---|---|
Molekulargewicht |
323.99 g/mol |
IUPAC-Name |
3-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
InChI |
InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H |
InChI-Schlüssel |
QXUHOLKTOXNAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.